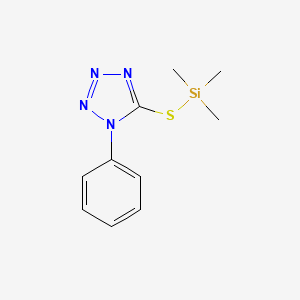
1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one is a synthetic organic compound that features a dichlorophenyl group and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzene, undergoes a series of reactions to introduce the necessary functional groups.
Addition of the Morpholine Ring: The intermediate is then reacted with morpholine under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)ethanone: Similar structure but with a shorter carbon chain.
1-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propan-1-one: Another similar compound with a different carbon chain length.
Uniqueness
1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one is unique due to its specific structure, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
81559-87-7 |
|---|---|
Formule moléculaire |
C15H17Cl2NO2 |
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-5-morpholin-4-ylpent-1-en-3-one |
InChI |
InChI=1S/C15H17Cl2NO2/c16-14-4-2-12(11-15(14)17)1-3-13(19)5-6-18-7-9-20-10-8-18/h1-4,11H,5-10H2 |
Clé InChI |
KGMDLXPSZQPTJM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


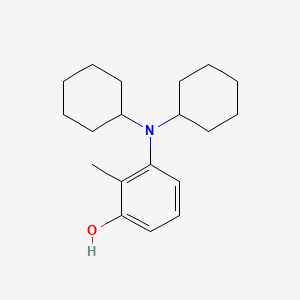
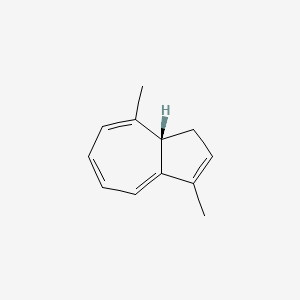
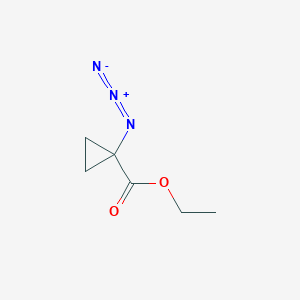
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
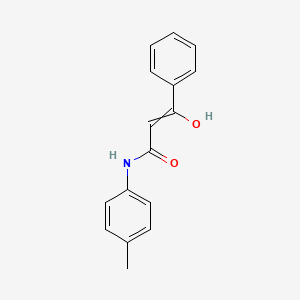
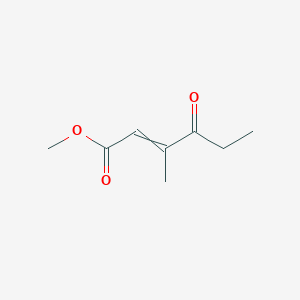

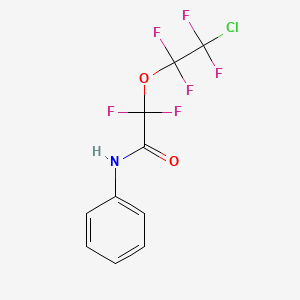
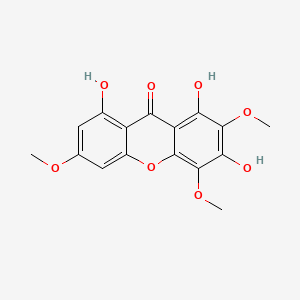

![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)

